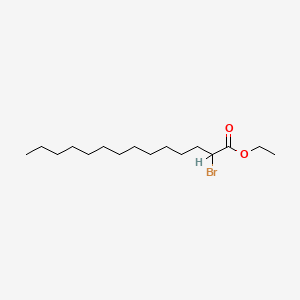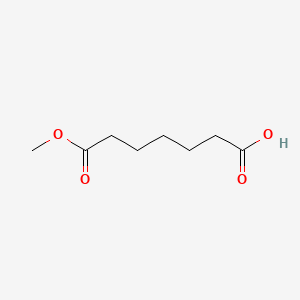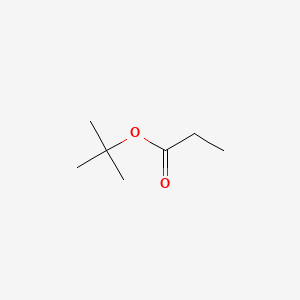
3-(3,5-di-tert-butil-4-hidroxifenil)propanohidrazida
Descripción general
Descripción
3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide (DTBHHAH) is a hydrazide derived from hydroxyhydrocinnamic acid, a precursor to a wide range of pharmaceuticals and other compounds. It is a white, crystalline solid with a melting point of 97-99 °C. DTBHHAH has been used in a variety of research applications, including as a reagent in the synthesis of other compounds and as a tool for studying the mechanisms of enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
3-(3,5-di-tert-butil-4-hidroxifenil)propanohidrazida: ha mostrado resultados prometedores en el campo de las aplicaciones antifúngicas. Un estudio formuló este compuesto en un hidrogel de nanoesponja para administración tópica, con el objetivo de controlar las afecciones fúngicas de la piel . El hidrogel demostró:
Estabilización de polímeros
El análogo estructural del compuesto, octadecil 3-(3,5-di-tert-butil-4-hidroxifenil)propionato, se utiliza ampliamente como estabilizador de polímeros . Es particularmente efectivo en:
Intermediarios farmacéuticos
Como intermediario farmacéutico activo, la hidrazida del ácido 3,5-di-tert-butil-4-hidroxidrocinámico participa en la síntesis de diversos agentes farmacéuticos. Se utiliza en:
Propiedades antioxidantes
El compuesto exhibe propiedades antioxidantes y se emplea en:
Química analítica
En química analítica, este compuesto sirve como material estándar o de referencia para:
Mecanismo De Acción
Mode of Action
It is known that the compound has antioxidant properties .
Biochemical Pathways
Given its antioxidant properties, it may be involved in pathways related to oxidative stress .
Result of Action
It is known that the compound has antioxidant properties , which suggests it may have a protective effect against oxidative damage.
Análisis Bioquímico
Biochemical Properties
3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit lipid peroxidation by scavenging free radicals. This compound interacts with enzymes such as lipoxygenase and cyclooxygenase, thereby preventing the formation of reactive oxygen species. The nature of these interactions involves the donation of hydrogen atoms to neutralize free radicals, thus protecting cellular components from oxidative damage .
Cellular Effects
3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it can inhibit the activation of pro-inflammatory signaling pathways like NF-κB, thereby reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins. This compound also influences gene expression by modulating transcription factors such as Nrf2, which regulates the expression of antioxidant response elements .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide change over time. The compound is relatively stable under recommended storage conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can maintain its antioxidant activity for extended periods, but its efficacy may decrease with prolonged exposure to environmental factors. In vitro and in vivo studies have demonstrated that the compound can have sustained effects on cellular function, including prolonged upregulation of antioxidant enzymes and inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide vary with different dosages in animal models. At low doses, the compound exhibits potent antioxidant and anti-inflammatory effects without significant toxicity. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the effects but rather increase the risk of toxicity .
Metabolic Pathways
3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it can increase the levels of glutathione, a critical antioxidant, by enhancing the activity of glutathione reductase .
Transport and Distribution
Within cells and tissues, 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that it can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its antioxidant effects .
Subcellular Localization
The subcellular localization of 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be targeted to the mitochondria, where it helps to protect mitochondrial DNA and proteins from oxidative damage. This localization is essential for its role in maintaining cellular redox balance and preventing oxidative stress .
Propiedades
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-16(2,3)12-9-11(7-8-14(20)19-18)10-13(15(12)21)17(4,5)6/h9-10,21H,7-8,18H2,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWIPXLIKIAZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027978 | |
| Record name | 3-[3,5-DI(tert-butyl)-4-hydroxyphenyl]propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
32687-77-7 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32687-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032687777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-[3,5-DI(tert-butyl)-4-hydroxyphenyl]propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMIC ACID HYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J1F05K58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bicyclo[3.3.1]nonan-9-one](/img/structure/B1293812.png)

![2-Hydrazinyl-4-methylbenzo[d]thiazole](/img/structure/B1293816.png)

![2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B1293821.png)




